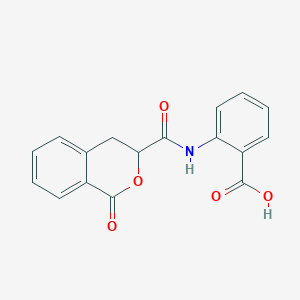

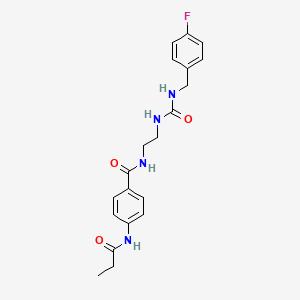

2-(1-Oxoisochroman-3-carboxamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxoisochroman-3-carboxamido)benzoic acid, also known as oxicam, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). Oxicam is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. Oxicam has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Öberg et al. (2012) involved the synthesis and evaluation of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, demonstrating their potent antiadenoviral activities. The research highlights the significance of specific substituent patterns and the presence of a carboxylic acid group for antiadenoviral efficacy, with some compounds showing low cell toxicity and high potency as inhibitors of adenovirus replication (Öberg et al., 2012).

Luminescence in Materials Science

Sivakumar et al. (2011) explored lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. The study focuses on the syntheses, crystal structures, and photophysical properties of these compounds. It was found that the coordinated benzoate ligands serve as efficient light-harvesting chromophores, with certain complexes exhibiting bright green luminescence efficiencies, underscoring their potential in materials science applications (Sivakumar et al., 2011).

Advanced Organic Synthesis Techniques

Chang et al. (2020) detailed a synthesis approach for 1-oxoisochromans via t BuO2H/Cu(acac)2-mediated oxidative lactonization of o-allyl arylaldehydes. This method represents a concise route for the synthesis of 1-oxoisochromans, involving oxidation and sequential intramolecular lactonization, highlighting its significance in organic synthesis and potential pharmaceutical applications (Chang et al., 2020).

Receptor Binding and Pharmacological Applications

A study on the receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids by Brown and Foubister (1984) discusses the structural requirements for binding at insulin-releasing receptor sites of pancreatic beta cells. This research underscores the importance of specific functional groups in eliciting hypoglycemic activity, offering insights into the development of new therapeutic agents for diabetes management (Brown & Foubister, 1984).

properties

IUPAC Name |

2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c19-15(18-13-8-4-3-7-12(13)16(20)21)14-9-10-5-1-2-6-11(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGXWFYACBINND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Oxoisochroman-3-carboxamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2565082.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)